2-Amino-5-bromo-3-(trifluoromethyl)benzamide
Description
Properties
Molecular Formula |
C8H6BrF3N2O |
|---|---|
Molecular Weight |
283.04 g/mol |
IUPAC Name |
2-amino-5-bromo-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C8H6BrF3N2O/c9-3-1-4(7(14)15)6(13)5(2-3)8(10,11)12/h1-2H,13H2,(H2,14,15) |
InChI Key |
USWQGDXXGZCIFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)N)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
2-Amino-5-bromo-3-(trifluoromethyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino and bromine groups may also contribute to its binding affinity and reactivity with biological molecules .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Notes:
- The bromine at position 5 may contribute to halogen-bonding interactions in enzyme active sites.
- Compound 13y : Despite sharing a bromine and -CF₃ group, the addition of a fluoro-ether side chain reduces metabolic stability, limiting its therapeutic utility .
- Compound 1 : Demonstrates the critical role of -CF₃ in antistaphylococcal activity, as removal of this group in analogs led to >8-fold loss in potency against MRSA .
- Compound in : Structural isomerism (bromine at position 3 vs. 5) may alter steric interactions, though biological data are lacking.
Impact of Substituent Position and Halogen Type
- Halogen Effects : Bromine at position 5 (target compound) vs. chlorine in 4-Chloro-3-(trifluoromethyl)aniline : Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce solubility compared to chlorine.
- -CF₃ Positioning: The -CF₃ group at position 3 (target) vs.
Structure-Activity Relationships (SAR)
- Critical Moieties : The -CF₃ group is indispensable for antimicrobial activity, as shown in , where its removal abolished anti-MRSA effects .
- Amino Group: The amino group at position 2 in the target compound is absent in most analogs, suggesting a unique role in target engagement (e.g., kinase or protease inhibition).
- Chain Elongation: highlights that elongation of side chains (e.g., adding amino acids) reduces activity, emphasizing the need for compact substituents .
Research Tools and Methodologies
Biological Activity
2-Amino-5-bromo-3-(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and as a therapeutic agent. This article provides a comprehensive overview of its biological activity, structural characteristics, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-Amino-5-bromo-3-(trifluoromethyl)benzamide is C8H7BrF3N2O. The compound features:
- An amino group at the second position,
- A bromo group at the fifth position,
- A trifluoromethyl group at the third position of the benzamide ring.
These functional groups contribute to its unique reactivity and biological properties, making it a candidate for further pharmacological studies.
Enzyme Inhibition
Research indicates that 2-Amino-5-bromo-3-(trifluoromethyl)benzamide exhibits significant potential as an enzyme inhibitor. Its structural features enhance its interaction with various biological targets. For instance, compounds with similar structures have been explored for their anti-inflammatory and anticancer properties, suggesting that this compound may also possess therapeutic potential in these areas .
Case Studies and Research Findings
- Inhibition Studies : Preliminary studies suggest that 2-Amino-5-bromo-3-(trifluoromethyl)benzamide could inhibit specific enzymes effectively, although detailed mechanisms remain to be elucidated. The presence of bromine and trifluoromethyl groups is thought to enhance binding affinity to target enzymes.
- Antiparasitic Activity : Related compounds have shown promising results against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). For example, modifications in similar benzamide compounds led to enhanced potency against this parasite, indicating that structural variations can significantly impact biological activity .
- Pharmacological Potential : The unique combination of functional groups in 2-Amino-5-bromo-3-(trifluoromethyl)benzamide may enhance its effectiveness as a pharmaceutical agent. Ongoing research aims to explore its potential applications in treating various diseases, including cancer and infectious diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-Amino-5-bromo-3-(trifluoromethyl)benzamide, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-4-bromo-3,5,6-trifluoro-benzamide | C7H4BrF3N2O | Contains multiple trifluoro groups |
| 2-Amino-4-(trifluoromethyl)benzoic acid | C8H6F3N | Lacks bromine but retains trifluoromethyl |
| 3-Amino-5-(trifluoromethyl)benzoic acid | C8H6F3N | Similar structure with different positioning |
| 2-Amino-3-(trifluoromethyl)benzoic acid | C8H6F3N | Different substitution pattern |
The uniqueness of 2-Amino-5-bromo-3-(trifluoromethyl)benzamide lies in its combination of both bromine and trifluoromethyl groups, which can significantly influence its reactivity and biological activity compared to other similar compounds.
Future Directions and Research Needs
While preliminary findings are promising, further research is necessary to:
- Elucidate the exact mechanisms by which 2-Amino-5-bromo-3-(trifluoromethyl)benzamide interacts with biological targets.
- Conduct extensive pharmacokinetic studies to assess its bioavailability and therapeutic efficacy in vivo.
- Explore potential side effects and toxicity profiles associated with this compound.
Q & A
Q. How can researchers design a robust synthetic route for 2-Amino-5-bromo-3-(trifluoromethyl)benzamide?
A practical approach involves multi-step functionalization of a benzamide scaffold. For instance:
- Bromination : Introduce the bromo group at the 5-position via electrophilic aromatic substitution using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions to avoid over-substitution .
- Trifluoromethylation : Utilize Umemoto’s reagent or copper-mediated cross-coupling to install the CF₃ group at the 3-position, ensuring regioselectivity .
- Amidation : Protect the amine group during synthesis to prevent side reactions, followed by deprotection under mild acidic conditions .
Validate each intermediate using LC-MS and ¹H/¹³C NMR to confirm regioisomeric purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
